4-(3-甲氧基苯基)-1-甲基哌啶-4-羧酸

描述

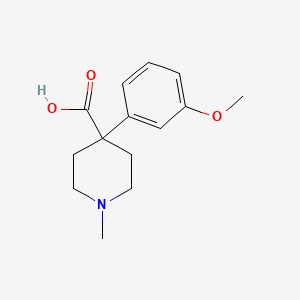

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

科学研究应用

增强握力并抑制蛋白质分解代谢

该化合物已被研究其对增强握力和抑制由剧烈运动引起的蛋白质分解代谢的影响 。该应用在运动科学和康复医学领域尤为重要,因为保持肌肉力量和防止肌肉退化至关重要。

抗癌药物候选

该化合物已显示出作为抗癌药物的潜力,特别是针对乳腺癌 。通过分子对接研究和计算方法,它表现出比他莫昔芬更负的结合自由能值,表明其对雌激素受体α(ERα)具有很强的亲和力,并具有潜在的细胞毒性活性。

咖啡因代谢生物标志物

作为咖啡因的代谢产物,该化合物是咖啡摄入量的敏感生物标志物 。其存在可以表明咖啡摄入量,这在营养学研究中以及了解咖啡因在人体内的药代动力学方面非常有用。

抗氧化活性

该化合物已显示出高抗氧化活性 。抗氧化剂对于保护机体免受氧化应激至关重要,氧化应激会导致各种慢性疾病。该应用在膳食补充剂和功能性食品的开发中具有重要意义。

抑制前列腺素E2的生成

该化合物已被用于抑制前列腺素E2的生成 。前列腺素E2参与炎症和疼痛,因此该应用对开发新的抗炎药物具有意义。

脑组织中荧光法测定

已经开发出一种使用该化合物的荧光法,用于估计脑组织中的高香草酸 。这在神经科学研究中很重要,因为高香草酸是多巴胺的分解产物,可用于评估脑功能和多巴胺代谢。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with piperidine in

生物活性

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid, with the chemical formula C₁₄H₁₉NO₃ and CAS number 874532-98-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyphenyl group and a carboxylic acid functional group. The methoxy group enhances lipophilicity, which may influence its absorption and distribution in biological systems.

Anticancer Properties

Recent studies have indicated that 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid exhibits notable cytotoxic activity against breast cancer cells. Molecular docking studies revealed a binding free energy of , indicating a stronger interaction than tamoxifen () with estrogen receptor alpha (ERα), suggesting its potential as an anticancer agent.

Analgesic Effects

There is preliminary evidence suggesting that the compound may interact with opioid receptors, potentially modulating pain pathways. This interaction could lead to analgesic effects, similar to other piperidine derivatives known for their pain-relieving properties.

The mechanism by which 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid exerts its effects is not fully elucidated but is hypothesized to involve:

- Receptor Binding : The compound may bind to specific receptors involved in pain modulation and cancer cell proliferation.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes associated with cancer progression .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Methylpiperidine-4-carboxylic acid | 68947-43-3 | 0.97 |

| 4-Methylpiperidine-4-carboxylic acid | 919354-20-4 | 0.94 |

| Piperidine-4-carboxylic acid | 5984-56-5 | 0.91 |

| Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | 0.97 |

The methoxy substitution on the phenyl ring distinguishes this compound from others, potentially enhancing its pharmacological profile through unique receptor interactions.

Case Studies

- Cytotoxicity Assay : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines compared to controls. Further investigations are warranted to explore dose-response relationships and long-term effects.

- Analgesic Testing : Initial animal studies indicated that administration of the compound resulted in reduced pain responses in models of acute pain, suggesting its potential for development as an analgesic drug.

属性

IUPAC Name |

4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-15-8-6-14(7-9-15,13(16)17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLTUIPIVRAQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。